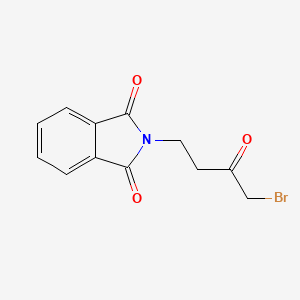

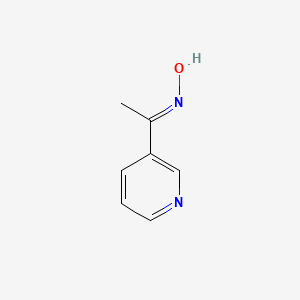

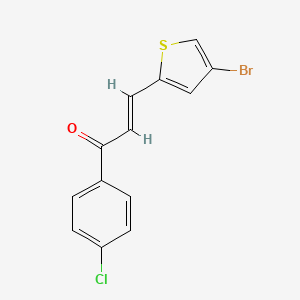

![molecular formula C13H16N4S B1275450 4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 724749-10-4](/img/structure/B1275450.png)

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activities, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, and other activities. These derivatives are also recognized for their low toxicity, making them promising candidates for further research into their chemical structure and biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or hydrazine hydrate with various reagents. For example, the synthesis of a related compound, "4-(amino)-5-phenyl-l-4H-1,2,4-triazole-3-thiol," was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation with benzaldehyde to form a Schiff base . Similarly, the synthesis of "4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione" involved the reaction of 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often characterized by spectroscopic methods such as FT-IR, 1H NMR, and UV-vis spectra, as well as X-ray diffraction. For instance, the structure of "4-allyl-5-(thiophen-2-ylmethyl)-2H-1,2,4-triazol-3(4H)-one" was stabilized by intermolecular hydrogen bonds and C-H···π interaction, with its molecular geometry, vibrational frequencies, and chemical shift values calculated using density functional theory (DFT) and Hartree-Fock (HF) methods .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can undergo various chemical reactions, including the formation of Schiff bases, Mannich bases, and reactions with formaldehyde, thionyl chloride, and different amines to yield a variety of functionalized compounds . These reactions are crucial for modifying the core structure to enhance biological activity or to introduce new functional groups for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are typically investigated using methods such as melting point determination, chromatography, and spectroscopy. These compounds are generally crystalline, odorless, insoluble in water, and soluble in organic solvents. The melting temperatures and structural confirmations are obtained through NMR spectroscopy and gas chromatography-mass spectrometry . Additionally, the electronic structures and thiol-thione tautomeric equilibrium of these heterocyclic thione derivatives have been studied to understand their reactivity and stability .

Aplicaciones Científicas De Investigación

Antitumor Activity

4-Allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol and its derivatives have been studied for their potential antitumor activity. Investigations into substituted 1,2,4-triazole-3-thiols, such as the mentioned compound, revealed a relationship between chemical structure and antitumor efficacy, highlighting their significance in cancer research (Kaldrikyan et al., 2013).

Corrosion Inhibition

This compound has been explored for its application in corrosion inhibition. For example, studies demonstrate its effectiveness in inhibiting mild steel corrosion in acidic solutions, suggesting its utility in protecting industrial materials (Orhan et al., 2012).

DNA Methylation Inhibition

Research has also been conducted on the effect of this compound and its analogs on cancer DNA methylation, indicating its potential role in epigenetic therapy and cancer treatment (Hakobyan et al., 2017).

Antimicrobial and Antiviral Activities

Some derivatives of 1,2,4-triazole-3-thiol, including variants of the mentioned compound, have been shown to possess antimicrobial and antiviral properties, making them subjects of interest in the development of new pharmaceuticals (El‐Sayed et al., 2013).

Electrochemical Behavior

The electrochemical behavior of 1,2,4-triazole derivatives has been investigated, which could have implications in various fields, such as sensor technology and electrochemistry (Fotouhi et al., 2002).

Safety And Hazards

Direcciones Futuras

The future directions for research on “4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol” could include exploring its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. Further studies could also investigate its synthesis, reactivity, and physical and chemical properties in more detail .

Propiedades

IUPAC Name |

3-[4-(dimethylamino)phenyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c1-4-9-17-12(14-15-13(17)18)10-5-7-11(8-6-10)16(2)3/h4-8H,1,9H2,2-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLICZRBJOVEPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396155 |

Source

|

| Record name | 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-allyl-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol | |

CAS RN |

724749-10-4 |

Source

|

| Record name | 5-[4-(Dimethylamino)phenyl]-4-(prop-2-en-1-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

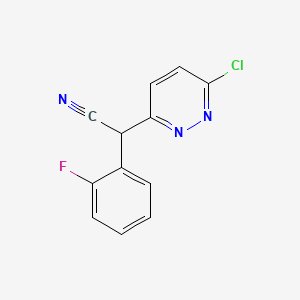

![4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275373.png)

![1-{2-[(Benzoyloxy)imino]cyclohexyl}-2,4-dinitrobenzene](/img/structure/B1275375.png)